molecular formula C10H9N3O2 B7775334 N-methyl-5-nitroquinolin-8-amine CAS No. 5373-08-0

N-methyl-5-nitroquinolin-8-amine

Cat. No.: B7775334
CAS No.: 5373-08-0
M. Wt: 203.20 g/mol
InChI Key: DPGGPHUMELSDSV-UHFFFAOYSA-N
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Description

N-methyl-5-nitroquinolin-8-amine is a chemical compound with the molecular formula C10H9N3O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-nitroquinolin-8-amine can be achieved through various methods. One common approach involves the nitration of N-methylquinolin-8-amine. This reaction typically uses nitric acid as the nitrating agent and sulfuric acid as the catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the quinoline ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-nitroquinolin-8-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, sulfuric acid.

Major Products Formed

Scientific Research Applications

N-methyl-5-nitroquinolin-8-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-methyl-5-nitroquinolin-8-amine involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes. The compound’s nitro group is believed to play a crucial role in its antimicrobial and antimalarial activities by generating reactive oxygen species that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-5-nitroquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its selective nitration at the 5-position and the presence of a methyl group at the nitrogen atom make it a valuable compound for various applications .

Properties

IUPAC Name

N-methyl-5-nitroquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c1-11-8-4-5-9(13(14)15)7-3-2-6-12-10(7)8/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPGGPHUMELSDSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968496
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5373-08-0
Record name N-Methyl-5-nitroquinolin-8-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5373-08-0
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